![molecular formula C9H8O3 B1586649 7-Methoxybenzofuran-3(2H)-one CAS No. 7169-37-1](/img/structure/B1586649.png)
7-Methoxybenzofuran-3(2H)-one
Overview
Description
7-Methoxybenzofuran-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 165.1914 and a molecular formula of C9H11NO2 . Its IUPAC name is 7-methoxy-2,3-dihydro-1-benzofuran-3-amine .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods such as acylation, alkylations, and sulfonylation . For instance, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . Thirty-three DMC derivatives were synthesized, including 4′-O-monosubstituted-DMC (2), 7-O-acylated-4-hydroxycoumarin derivatives (3), stilbene–coumarin derivatives (4), 2′,4′-disubstituted-DMC (5), and flavanone derivatives (6) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran core with a methoxy group at the 7-position . The canonical SMILES representation is COC1=CC=CC2=C1OCC2N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.1914 and a molecular formula of C9H11NO2 . It has 3 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
1. Synthesis of Novel Compounds
7-Methoxybenzofuran-3(2H)-one has been utilized in the innovative synthesis of substituted dibenzofurans, demonstrating its utility in creating aromatic rings from 2H-pyran-2-ones (Goel, Dixit, & Verma, 2005). It has also been involved in the synthesis of novel pyrazole derivatives with potential antitumor activity (Cui, Tang, Zhang, & Liu, 2019).
2. Anticholinesterase Activity
Compounds derived from this compound have shown potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative disorders (Luo et al., 2005).
3. Antimicrobial and Antioxidant Properties
Isobenzofurans, closely related to this compound, have demonstrated significant anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity and good antioxidant activity (Huang et al., 2020).
4. Photochemical Applications
This compound derivatives have been studied for their UV-vis absorption and fluorescence spectral characteristics, indicating potential applications in photochemistry and materials science (Jiang, Liu, Lv, & Zhao, 2012).
5. Anti-Inflammatory Activities
Compounds derived from this compound have shown inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory applications (Cao et al., 2015).
6. Allelopathic Properties in Agriculture
The transformation of this compound in soil and its effects on agricultural systems have been studied, highlighting its potential role in natural plant interactions and pest control strategies (Etzerodt et al., 2006).
properties
IUPAC Name |
7-methoxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJBSTJSAZCHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384735 | |
Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7169-37-1 | |
Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the key findings regarding the structural characterization of 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b)?
A1: The research article "Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones" [] successfully synthesized and characterized several novel aurone derivatives, including 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b). The study confirmed the structure of compound 3b through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Furthermore, the researchers solved the crystal structure of 3b using single-crystal X-ray diffraction data, providing valuable insights into its three-dimensional conformation and supramolecular interactions. This detailed structural information is crucial for understanding the compound's potential biological activity and for designing future studies.
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